![molecular formula C34H30 B14341979 1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) CAS No. 97143-54-9](/img/structure/B14341979.png)
1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) is an organic compound characterized by its complex aromatic structure
Vorbereitungsmethoden
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenebis(methylene) with benzylbenzene under specific conditions. The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully monitored to achieve consistent product quality.
Analyse Chemischer Reaktionen
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound’s unique structure may offer therapeutic benefits, although further studies are needed to confirm its efficacy and safety.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) can be compared with similar compounds such as:
1,1’-[1,3-Phenylenebis(methylene)]bis(3-phenylthiourea): This compound has a similar core structure but different functional groups, leading to distinct chemical properties and applications.
1,1’-[1,3-Phenylenebis(methylene)]bis[3-(4-nitrophenyl)urea]:
The uniqueness of 1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) lies in its specific aromatic structure and the versatility it offers in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
97143-54-9 |
|---|---|
Molekularformel |
C34H30 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
1,3-bis[(3-benzylphenyl)methyl]benzene |
InChI |
InChI=1S/C34H30/c1-3-10-27(11-4-1)20-29-14-7-16-31(22-29)24-33-18-9-19-34(26-33)25-32-17-8-15-30(23-32)21-28-12-5-2-6-13-28/h1-19,22-23,26H,20-21,24-25H2 |
InChI-Schlüssel |
HOUHRVFADJCCJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)CC3=CC(=CC=C3)CC4=CC=CC(=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
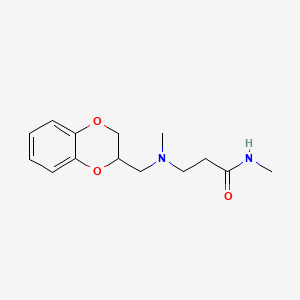
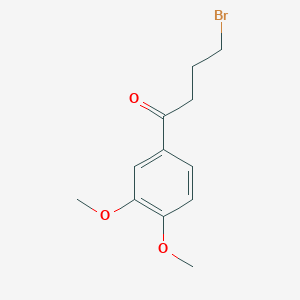
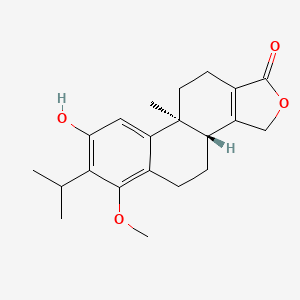
![1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-](/img/structure/B14341929.png)
![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)

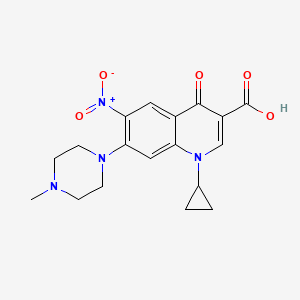
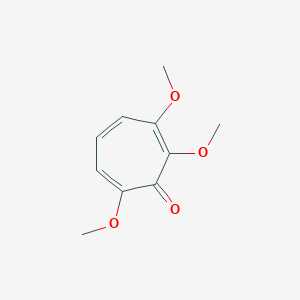
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-8-ethoxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14341942.png)
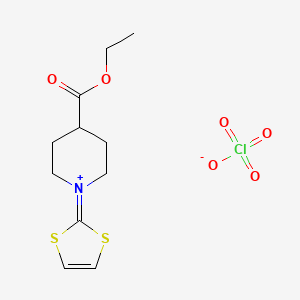
![5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14341958.png)
